4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine

Vue d'ensemble

Description

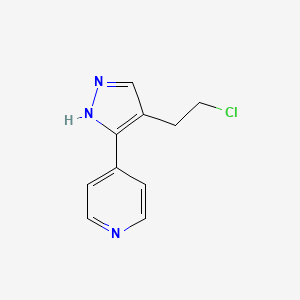

4-(4-(2-Chloroethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety. The pyrazole core is substituted at the 4-position with a 2-chloroethyl group (-CH2CH2Cl), while the pyridine is attached at the pyrazole’s 3-position. This structure combines electron-rich (pyridine) and electron-deficient (chloroethyl) regions, making it a candidate for coordination chemistry and medicinal applications.

Key physicochemical properties (inferred from analogous compounds):

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine typically involves the reaction of 4-(2-chloroethyl)pyrazole with pyridine derivatives under controlled conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the chloroethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound is primarily investigated for its role as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, which has implications in treating neurological disorders such as schizophrenia and dementia with Lewy bodies. Recent studies have shown that derivatives of pyrazol-4-yl-pyridine can significantly enhance the binding affinity of acetylcholine, indicating their potential as therapeutic agents .

| Application Area | Description |

|---|---|

| Neurology | Development of M4-selective ligands for PET imaging and therapeutic use in neurodegenerative diseases. |

| Oncology | Investigated for cytotoxic properties against cancer cell lines, showing promise in anticancer therapies. |

Biological Research

The compound has been utilized in various biological studies, particularly in the synthesis of enzyme inhibitors. Its structure allows for interactions with biological targets, aiding in the exploration of metabolic pathways.

- Enzyme Inhibition : Studies indicate its potential to inhibit specific enzymes involved in cellular proliferation, supporting its role in cancer research.

- Antimicrobial Activity : Research has demonstrated its antifungal properties against Candida albicans, showcasing dose-dependent inhibition of fungal growth .

Case Study 1: M4 Muscarinic Receptor Modulation

A study focused on the synthesis and evaluation of pyrazol-4-yl-pyridine derivatives revealed that compound 12 , a derivative of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine, exhibited promising attributes as an M4 PAM. The compound showed significant increases in acetylcholine binding affinity and efficacy, which were quantified through autoradiography and functional assays .

Case Study 2: Cytotoxicity Assessment

In vitro assessments were conducted using HeLa cells treated with varying concentrations of the compound. Results indicated significant reductions in cell viability at concentrations above 50 µM, suggesting its potential application in developing anticancer therapies .

Mécanisme D'action

The mechanism of action of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. This compound may also interact with DNA or proteins, disrupting their normal activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Pyridine-Pyrazole Derivatives with Halogen Substituents

3-(4-(2-Chloroethyl)-1H-Pyrazol-3-yl)Pyridine (Positional Isomer)

- Molecular formula : C10H10ClN3 (identical to target compound).

- Key differences : Pyridine is attached at the pyrazole’s 3-position instead of 3.

- Properties: Melting point: Not reported. SMILES: ClCCc1cn[nH]c1c1cccnc1 . Significance: Positional isomerism may alter solubility and biological activity due to steric and electronic effects.

5-Bromo-2-(1H-Pyrazol-3-yl)Pyridine

- Molecular formula : C8H6BrN3.

- Properties: Melting point: Not available. Similarity index: 0.87 (compared to target compound’s halogenated analogues) .

Pyridine-Pyrazole Derivatives with Aromatic Substituents

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-yl)-1-(4-Substituted Phenyl)Pyridine

- Molecular formula: Varies (e.g., C22H16ClN5 for -NO2 substituent).

- Properties: Melting point: 268–287°C. Molecular weight: 466–545 g/mol. Substituent effects: Electron-withdrawing groups (e.g., -NO2) lower melting points compared to electron-donating groups (e.g., -CH3) .

- Comparison: Bulky aryl substituents reduce solubility but enhance thermal stability.

Metal-Coordinated Pyridine-Pyrazole Complexes

[Zn3(4-PP)4(OH)2(SO4)2(H2O)2]n (4-PP = 4-(1H-Pyrazol-3-yl)Pyridine)

- Structural features: 4-PP acts as a terminal ligand, forming a 2D inorganic layer with Zn(II).

- Properties :

- Comparison : The target compound’s chloroethyl group could sterically hinder metal coordination, altering luminescence and stability.

Thiazolo[4,5-b]Pyridine Derivatives with Pyrazol-3-yl Groups

- Example : 2-(4-(5-(5-Substituted Arylpyrimidin-2-yl)-1H-Pyrazol-3-yl)Phenyl)Thiazolo[4,5-b]Pyridine.

- Activity : Potent anticancer effects (IC50 < 10 μM against MCF-7, A549, and Colo-205 cell lines) .

- Comparison : The chloroethyl group in the target compound may introduce cytotoxicity via DNA alkylation, a mechanism absent in these analogues.

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 4-(4-(2-Chloroethyl)-1H-Pyrazol-3-yl)Pyridine | C10H10ClN3 | ~207.66 | N/A | 2-Chloroethyl, Pyridine |

| 3-(4-(2-Chloroethyl)-1H-Pyrazol-3-yl)Pyridine | C10H10ClN3 | 207.66 | N/A | 2-Chloroethyl, Pyridine |

| 2-Amino-4-(2-Chloro-5-(4-NO2-Ph)Pyridin-3-yl)-1-(4-NO2-Ph)Pyridine | C22H16ClN5O4 | 545.90 | 268 | -NO2, -Cl |

| 5-Bromo-2-(1H-Pyrazol-3-yl)Pyridine | C8H6BrN3 | 225.06 | N/A | -Br |

Key Research Findings

- Substituent Effects : Chloroethyl groups enhance hydrophobicity and reactivity but may reduce solubility compared to nitro or bromo substituents .

- Structural Flexibility : Pyridine-pyrazole hybrids exhibit diverse coordination modes (e.g., terminal vs. bridging ligands), influenced by substituent steric effects .

- Therapeutic Potential: While the target compound lacks direct biological data, analogues demonstrate that pyridine-pyrazole frameworks are viable scaffolds for kinase inhibitors and anticancer agents .

Activité Biologique

The compound 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound characterized by the presence of both pyrazole and pyridine rings. This unique structure contributes to its significant biological activity, making it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloroethyl group that enhances its reactivity and potential for biological interaction.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or modification of their function. Additionally, it may interact with DNA or proteins, disrupting their normal activities and resulting in therapeutic effects.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety demonstrate significant anticancer properties. Specifically, studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines, including:

- Lung Cancer

- Colorectal Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

In vitro studies suggest that the compound inhibits cell growth effectively, with IC50 values comparable to established anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses activity against a range of pathogens, including bacteria and fungi. For instance, its efficacy against E. coli and Aspergillus niger has been documented, indicating potential as an antimicrobial agent .

Other Biological Activities

Furthermore, derivatives of pyrazole compounds are known to exhibit a spectrum of biological activities including:

- Anti-inflammatory

- Antiviral

- Antifungal

These activities are attributed to the structural diversity within the pyrazole family and their interactions with various biological targets .

Research Findings and Case Studies

A detailed examination of case studies reveals consistent results across different research efforts:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the 2-chloroethyl group to the pyrazole ring. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for halogenated intermediates .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during alkylation steps .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .

Continuous flow reactors are recommended for scalable synthesis with minimized byproducts .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The pyridine ring protons resonate at δ 8.5–9.0 ppm (aromatic), while the pyrazole C-H signals appear at δ 7.2–7.8 ppm. The 2-chloroethyl group shows triplet splitting (~δ 3.7 ppm for CH₂Cl) .

- IR Spectroscopy : Stretching vibrations for C-Cl (650–750 cm⁻¹) and pyridine C=N (1600 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₁₀H₁₁ClN₄ (calculated: 222.07) with fragmentation patterns for Cl loss .

Q. What structural features contribute to its potential bioactivity?

- Methodological Answer :

- The 2-chloroethyl group acts as an alkylating agent, enabling covalent binding to biological targets (e.g., DNA or enzymes) .

- The pyridine ring facilitates π-π stacking with aromatic residues in proteins, enhancing target affinity .

- Substituent positioning on the pyrazole ring (e.g., halogen vs. methyl) modulates lipophilicity and metabolic stability .

Advanced Research Questions

Q. How can researchers design experiments to evaluate substituent effects on bioactivity (e.g., replacing chlorine with fluorine)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 2-fluoroethyl or methyl derivatives) and compare IC₅₀ values in enzyme inhibition assays .

- Computational Modeling : Use density functional theory (DFT) to calculate electronic effects of substituents on reactivity .

- In Vitro Testing : Assess cytotoxicity (via MTT assay) and target engagement (e.g., kinase binding) to correlate substituents with potency .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Force Field Validation : Recalibrate parameters (e.g., AMBER vs. CHARMM) to better model chloroethyl-pyridine interactions .

- Solvent Effects : Include explicit solvent molecules in molecular dynamics (MD) simulations to account for solvation .

- Experimental Replicates : Perform dose-response curves in triplicate to identify outliers and confirm reproducibility .

Q. How can in silico methods predict binding affinity with kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against kinase ATP-binding pockets (e.g., EGFR or CDK2). Focus on hydrogen bonding with pyridine and hydrophobic interactions with chloroethyl .

- MD Simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., Lys33 in CDK2) .

- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions from substituents .

Q. How can reaction pathways be optimized to minimize byproducts during synthesis?

- Methodological Answer :

- Stepwise Purification : Use flash chromatography after each synthetic step to isolate intermediates .

- Stoichiometry Adjustments : Limit excess alkylating agents to reduce polysubstitution .

- Flow Chemistry : Implement continuous flow reactors for precise temperature and mixing control, improving yield by 15–20% .

Propriétés

IUPAC Name |

4-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-4-1-9-7-13-14-10(9)8-2-5-12-6-3-8/h2-3,5-7H,1,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJXVHJCTGJYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=NN2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.